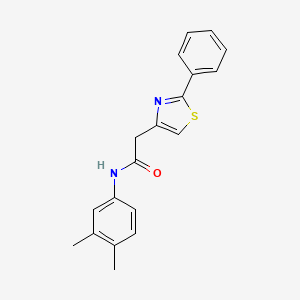
N-(3,4-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-ジメチルフェニル)-2-(2-フェニル-1,3-チアゾール-4-イル)アセトアミドは、アセトアミド類に属する有機化合物です。この化合物は、チアゾール環、フェニル基、およびジメチルフェニル基の存在が特徴です。
2. 製法
合成経路と反応条件: N-(3,4-ジメチルフェニル)-2-(2-フェニル-1,3-チアゾール-4-イル)アセトアミドの合成は、一般的に以下の手順を伴います。
チアゾール環の形成: チアゾール環は、α-ハロケトンとチオアミドの縮合を伴うハントシュチアゾール合成によって合成できます。
アセトアミドの形成: アセトアミド部分は、チアゾール誘導体をピリジンなどの塩基の存在下でアセチルクロリドなどの適切なアシル化剤と反応させることによって導入できます。
置換反応: 最後のステップでは、アセトアミド基の窒素上の水素原子を3,4-ジメチルフェニル基で置換します。これは、3,4-ジメチルフェニルアミンなどの適切な試薬を用いた求核置換反応によって達成できます。
工業生産方法: この化合物の工業生産方法は、大規模生産のために上記の合成経路を最適化する可能性があります。これには、連続フロー反応器の使用、反応条件(温度、圧力、溶媒)の最適化、収率の向上と反応時間の短縮を目的とした触媒の採用が含まれます。
反応の種類:
酸化: N-(3,4-ジメチルフェニル)-2-(2-フェニル-1,3-チアゾール-4-イル)アセトアミドは、特にフェニル環とチアゾール環で酸化反応を受ける可能性があり、さまざまな酸化誘導体の形成につながります。
還元: この化合物は、特定の条件下で還元されて、チアゾール環のチアゾリジン環への還元など、還元形を生じさせることができます。
置換: この化合物は、特にアセトアミド窒素とフェニル環で求核置換反応に関与できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) が含まれます。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤を使用できます。
置換: 塩基(例えば、水素化ナトリウム)の存在下で、ハロアルカンやハロアレーンなどの試薬が一般的に使用されます。
主要な生成物:
酸化生成物: フェニル環とチアゾール環の酸化誘導体。
還元生成物: チアゾール環の還元形。
置換生成物: 使用した試薬に応じて、さまざまな置換誘導体。
4. 科学研究への応用
N-(3,4-ジメチルフェニル)-2-(2-フェニル-1,3-チアゾール-4-イル)アセトアミドは、科学研究にいくつかの応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物活性について調査されています。
医学: 創薬のためのリード化合物として、潜在的な治療用途について探求されています。
産業: 新しい材料の開発や、さまざまな化学反応における触媒として利用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Acetamide Formation: The acetamide moiety can be introduced by reacting the thiazole derivative with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine.
Substitution Reaction: The final step involves the substitution of the hydrogen atom on the nitrogen of the acetamide group with the 3,4-dimethylphenyl group. This can be achieved through a nucleophilic substitution reaction using a suitable reagent like 3,4-dimethylphenylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenyl and thiazole rings, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms, such as the reduction of the thiazole ring to a thiazolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide nitrogen and the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are commonly used.
Major Products:
Oxidation Products: Oxidized derivatives of the phenyl and thiazole rings.
Reduction Products: Reduced forms of the thiazole ring.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
N-(3,4-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
作用機序
N-(3,4-ジメチルフェニル)-2-(2-フェニル-1,3-チアゾール-4-イル)アセトアミドの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの分子標的に結合して、その活性を調節する可能性があります。チアゾール環とフェニル基は、これらの標的に結合して、さまざまな生化学的経路に影響を与えるのに役立ちます。
類似の化合物:
N-(3,4-ジメチルフェニル)-2-(2-フェニル-1,3-チアゾール-4-イル)アセトアミド: チアゾール環とジメチルフェニル基の両方が存在することによって独自性があります。
N-(3,4-ジメチルフェニル)-2-(1,3-チアゾール-4-イル)アセトアミド: チアゾール環上のフェニル基がありません。
N-(フェニル)-2-(2-フェニル-1,3-チアゾール-4-イル)アセトアミド: フェニル環上のジメチル基がありません。
独自性: N-(3,4-ジメチルフェニル)-2-(2-フェニル-1,3-チアゾール-4-イル)アセトアミドは、チアゾール環、フェニル基、ジメチルフェニル基の組み合わせによって独自性があり、類似の化合物と比較して独特の化学的および生物学的特性を付与する可能性があります。
類似化合物との比較
N-(3,4-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide: Unique due to the presence of both a thiazole ring and a dimethylphenyl group.
N-(3,4-dimethylphenyl)-2-(1,3-thiazol-4-yl)acetamide: Lacks the phenyl group on the thiazole ring.
N-(phenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide: Lacks the dimethyl groups on the phenyl ring.
Uniqueness: this compound is unique due to the combination of the thiazole ring, phenyl group, and dimethylphenyl group, which can confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C19H18N2OS |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
N-(3,4-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C19H18N2OS/c1-13-8-9-16(10-14(13)2)20-18(22)11-17-12-23-19(21-17)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,20,22) |
InChIキー |
NHZLGTNQFOUXNM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-cyanophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B11373265.png)
![1-[2-(4-methylphenoxy)ethyl]-2-(piperidin-1-ylmethyl)-1H-benzimidazole](/img/structure/B11373269.png)
![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11373277.png)
![2-Pentyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11373278.png)
![N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenylacetamide](/img/structure/B11373286.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11373296.png)
![N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11373312.png)
![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B11373319.png)
![5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(4-methoxyphenyl)pyrimidine-4-carboxamide](/img/structure/B11373327.png)
![2-(3-isopropoxyphenyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1'-cyclohexane]](/img/structure/B11373334.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11373337.png)
![2-(2,3-dimethylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11373338.png)
![N-(1,3-benzothiazol-2-yl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11373342.png)
![1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-(3,5-dimethylphenoxy)ethanone](/img/structure/B11373346.png)
